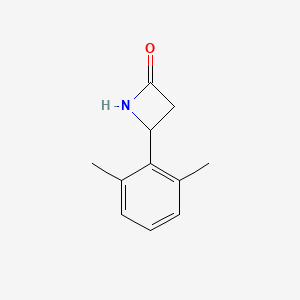

4-(2,6-Dimethylphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFGKINXVAGDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of the Azetidin 2 One Core in Research

Ring-Opening Reactions and Mechanistic Investigations of Azetidin-2-ones

Ring-opening reactions are the most characteristic transformations of azetidin-2-ones, providing access to valuable β-amino acid derivatives. These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of the lactam.

Hydrolysis: The hydrolysis of the β-lactam ring can occur under both acidic and basic conditions, cleaving the amide bond to yield a β-amino acid. In the case of 4-aryl-substituted azetidin-2-ones, the reaction mechanism involves the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C4-N bond. The rate of this hydrolysis is influenced by the electronic nature of the substituents on the N-aryl group and the C4-aryl group. For N-aroyl β-lactams, electron-withdrawing groups on the aryl leaving group have been shown to increase the rate of alkaline hydrolysis. While specific kinetic data for the hydrolysis of 4-(2,6-Dimethylphenyl)azetidin-2-one (B6205322) is not extensively documented in dedicated studies, the general mechanism provides a framework for its expected behavior.

Aminolysis and Alcoholysis: The reaction with other nucleophiles, such as amines (aminolysis) or alcohols (alcoholysis), follows a similar mechanistic pathway to hydrolysis. These reactions are crucial for synthesizing β-amino acid amides and esters, respectively. For instance, the lanthanide-catalyzed methanolysis of N-aryl-β-lactams has been studied as a model for the action of metallo-β-lactamases, demonstrating the feasibility of alcoholysis under specific catalytic conditions.

The general scheme for nucleophilic ring-opening is presented below:

| Nucleophile (Nu-H) | Product Type | Catalyst (if applicable) |

| H₂O (Water) | β-Amino acid | Acid or Base |

| R-NH₂ (Amine) | β-Amino acid amide | None / General Base |

| R-OH (Alcohol) | β-Amino acid ester | Acid or Metal Catalyst (e.g., La³⁺) |

This table represents generalized reactivity patterns for the azetidin-2-one (B1220530) core. Specific conditions and yields for this compound would require dedicated experimental investigation.

Ring-Expansion Reactions for the Synthesis of Diverse Heterocyclic Compounds

The strained four-membered ring of azetidin-2-ones can be utilized as a synthetic precursor for larger, more complex heterocyclic systems through ring-expansion reactions. These transformations often involve intramolecular rearrangements or insertions, converting the azetidinone into five-membered (pyrrolidine) or six-membered (piperidine) heterocycles.

One established strategy for synthesizing substituted pyrrolidines involves the use of azomethine ylides generated reductively from lactams. An iridium-catalyzed reductive generation of an azomethine ylide from a lactam, followed by a [3+2] dipolar cycloaddition with a suitable dipolarophile, can construct a polysubstituted pyrrolidine (B122466) ring. Applying this conceptual framework, this compound could potentially be reduced to the corresponding azetidine (B1206935), which could then undergo further transformations leading to ring-expanded products.

Similarly, the synthesis of highly substituted tetrahydropyridines has been achieved through cascade reactions that could conceptually originate from β-lactam precursors. While direct ring-expansion of this compound into these specific systems is not explicitly detailed in the literature, these advanced synthetic methods highlight the potential of the β-lactam scaffold in constructing diverse heterocyclic frameworks.

Functional Group Transformations on the Azetidin-2-one Scaffold

Modifications can be made to the this compound structure while preserving the core β-lactam ring. These transformations are key to creating libraries of related compounds for further study.

N-Functionalization: The nitrogen atom of the β-lactam is a common site for functionalization. N-alkylation or N-acylation can be achieved by treating the lactam with a suitable base followed by an alkyl halide or acyl chloride. Studies on related systems, such as 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one, show that reaction conditions (e.g., choice of base and solvent) can be critical in directing the selectivity between N- and O-alkylation. For azetidin-2-ones, N-alkylation is generally favored.

C3-Functionalization: The α-carbon (C3) to the carbonyl group can be functionalized after deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles. This approach has been used to introduce alkyl and hydroxyl groups at the C3 position of related β-lactam systems.

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-4-(2,6-dimethylphenyl)azetidin-2-one |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | 1-Acyl-4-(2,6-dimethylphenyl)azetidin-2-one |

| C3-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | 3-Alkyl-4-(2,6-dimethylphenyl)azetidin-2-one |

This table outlines general functionalization strategies for the azetidin-2-one scaffold based on established reactivity principles.

Stereochemical Aspects and Control in Azetidin-2-one Transformations

The C4 carbon of this compound is a stereocenter. Therefore, its synthesis and subsequent reactions must be considered in a three-dimensional context. The stereoselective synthesis of β-lactams is a well-developed field, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a cornerstone method. The stereochemical outcome (cis vs. trans) of this reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine.

In reactions of a chiral, enantiopure β-lactam, the existing stereocenter at C4 can direct the stereochemistry of newly formed stereocenters. For example, in C3-functionalization via an enolate, the approach of the electrophile can be directed by the bulky C4-substituent, leading to a diastereoselective outcome. Similarly, during ring-opening reactions, if the product contains a new stereocenter, the C4-stereocenter can influence its configuration, a process known as substrate-controlled diastereoselection. The precise control over the absolute configuration in the synthesis and reaction of β-lactams is critical, as different stereoisomers often exhibit vastly different biological activities.

Spectroscopic and Advanced Structural Elucidation Techniques for Azetidin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. uobasrah.edu.iq For 4-(2,6-Dimethylphenyl)azetidin-2-one (B6205322), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for assigning the specific protons and carbons and confirming the connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidinone ring and the 2,6-dimethylphenyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Azetidinone Ring Protons: The protons on the four-membered ring (at C3 and C4) typically appear in a specific region of the spectrum. The C4 proton, being adjacent to the aromatic ring, would likely resonate further downfield compared to the C3 protons. The coupling constants (J) between these protons are critical for determining their relative stereochemistry (cis or trans).

Aromatic Protons: The 2,6-dimethylphenyl group has three protons on the aromatic ring. Due to the substitution pattern, a characteristic splitting pattern is expected.

Methyl Protons: The two methyl groups at the 2 and 6 positions of the phenyl ring are chemically equivalent and are expected to produce a single, sharp signal in the upfield region of the spectrum.

NH Proton: The proton attached to the nitrogen atom of the β-lactam ring typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| NH (Azetidinone) | Variable (e.g., 7.5-8.5) | Broad Singlet |

| Aromatic CH (para) | ~7.0-7.2 | Triplet |

| Aromatic CH (meta) | ~7.0-7.2 | Doublet |

| H-4 (Azetidinone) | ~4.5-5.0 | Triplet or Doublet of Doublets |

| H-3 (Azetidinone) | ~2.8-3.5 | Multiplet |

| Methyl (CH₃) | ~2.3-2.5 | Singlet |

Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. libretexts.org

Carbonyl Carbon: The carbonyl carbon (C=O) of the β-lactam ring is characteristically found in the highly deshielded region of the spectrum, typically around 165-175 ppm. pg.edu.pl

Azetidinone Ring Carbons: The C4 carbon, attached to the aromatic ring, and the C3 carbon will have distinct chemical shifts.

Aromatic Carbons: The substituted phenyl ring will show several signals, with the carbons directly attached to the methyl groups (C2' and C6') and the carbon attached to the azetidinone ring (C1') having characteristic shifts.

Methyl Carbons: The equivalent methyl carbons will appear as a single peak in the upfield region.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C2, Azetidinone) | 165-175 |

| Aromatic C (C1') | 135-140 |

| Aromatic C (C2', C6') | 135-140 |

| Aromatic C (C3', C5') | 128-130 |

| Aromatic C (C4') | 125-128 |

| C4 (Azetidinone) | 50-60 |

| C3 (Azetidinone) | 40-50 |

| Methyl (CH₃) | 18-25 |

Note: These are predicted values based on typical ranges for similar structural motifs. libretexts.org Actual values may vary.

While 1D NMR provides essential information, 2D NMR experiments are often necessary for the definitive assignment of complex structures. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, key correlations would be observed between the H-3 and H-4 protons of the azetidinone ring, confirming their connectivity. It would also show correlations among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the signal for the C4 carbon would correlate with the signal for the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the H-4 proton to the C2 (carbonyl) and C1' (aromatic) carbons, and from the methyl protons to the C2' and C6' carbons of the phenyl ring.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org

For this compound (C₁₁H₁₃NO), the molecular weight is approximately 175.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. nih.gov Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring.

Expected Fragmentation Pattern and Key Ions

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 133 | [C₉H₁₁N]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion |

| 118 | [C₈H₈N]⁺ | Cleavage across the C3-C4 and N1-C2 bonds |

| 105 | [C₈H₉]⁺ | 2,6-Dimethylphenyl cation |

Note: The fragmentation pattern is a prediction based on the general behavior of related compounds under mass spectrometric analysis. chemguide.co.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the most prominent and diagnostic absorption band is that of the carbonyl group (C=O) of the β-lactam ring. Due to the ring strain in the four-membered azetidinone ring, this absorption occurs at a significantly higher frequency compared to acyclic amides or larger lactam rings. pg.edu.pl

Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (β-Lactam) | 1730-1770 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium-Weak |

Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state of the sample. pg.edu.plmsu.edu

Advanced Spectroscopic Methods in Azetidin-2-one (B1220530) Research

Beyond the standard spectroscopic techniques, more advanced methods can provide deeper insights into the structure and stereochemistry of azetidin-2-one compounds.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. iucr.orgmdpi.com For this compound, this technique could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would definitively establish the relative stereochemistry at the C4 position and reveal the orientation of the 2,6-dimethylphenyl group relative to the azetidinone ring. iucr.org Studies on similar substituted azetidin-2-ones have utilized X-ray crystallography to confirm stereochemistry and analyze intermolecular interactions like hydrogen bonding. mdpi.commdpi.com

Biological Activities and Structure Activity Relationships Sar of Azetidin 2 One Derivatives

General Biological Significance of the Azetidin-2-one (B1220530) Scaffold in Medicinal Chemistry Research

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that stands as a cornerstone in the field of medicinal chemistry. nih.govthieme-connect.com Its prominence is historically rooted in the discovery of penicillin, where the β-lactam ring was identified as the crucial pharmacophore responsible for its antibacterial action. nih.govthieme-connect.com This discovery heralded a new era in medicine, establishing β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, as one of the most vital classes of antibacterial agents used worldwide. nih.govresearchgate.net These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that leads to bacterial cell lysis and death. nih.govjocpr.com

The significance of the azetidin-2-one scaffold extends far beyond its role in antibacterial therapy. The strained nature of the four-membered ring makes it a reactive entity and a versatile synthetic intermediate for creating a wide array of biologically active molecules. ingentaconnect.com Researchers have successfully modified the core β-lactam structure to develop compounds with a broad spectrum of pharmacological activities. nih.govbenthamdirect.com These include, but are not limited to, antitubercular, antifungal, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. ingentaconnect.comnih.govbenthamdirect.com

Furthermore, azetidin-2-one derivatives have been investigated as potent enzyme inhibitors. benthamdirect.com For instance, certain derivatives act as inhibitors of human tryptase, chymase, thrombin, and leukocyte elastase. benthamdirect.com A notable example outside of antimicrobial use is ezetimibe, a cholesterol absorption inhibitor that features an azetidin-2-one ring in its structure. benthamdirect.com The continued exploration of this scaffold highlights its privileged status in drug discovery, offering a robust framework for the development of novel therapeutic agents with diverse biological targets. semanticscholar.org The amenability of the azetidin-2-one ring to chemical modification at positions N-1, C-3, and C-4 allows for the fine-tuning of its pharmacological profile, making it a subject of ongoing and intensive research.

Investigational Studies on Antimicrobial and Antibacterial Activities

The foundational antibacterial activity of the β-lactam ring has spurred extensive research into the antimicrobial potential of novel synthetic azetidin-2-one derivatives against a wide range of pathogens.

Evaluation of Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro and In Vivo Models)

Numerous studies have demonstrated the in vitro efficacy of various azetidin-2-one derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones were synthesized and evaluated for their antimicrobial activity. benthamdirect.com While many of these compounds showed minimal activity against Bacillus cirroflagellosus, some exhibited significant activity against the Gram-negative bacterium Escherichia coli. benthamdirect.com Specifically, compounds designated as 2k and 3e showed 100% relative inhibition against E. coli at a concentration of 100 μg/mL, comparable to the standard drug cotrimoxazole. benthamdirect.com

In another study, a series of 3-chloro-4-substituted phenyl azetidin-2-ones were synthesized and tested against several microbes. researchgate.net Several of these compounds displayed potent activity against the Gram-positive bacteria Bacillus anthracis and Staphylococcus aureus. researchgate.net Similarly, novel bis-azetidinone derivatives have been synthesized and screened against nine different bacterial strains, with many showing good antibacterial activity. mdpi.com

The antimicrobial potential of azetidin-2-ones is often enhanced by the introduction of other heterocyclic moieties. For instance, azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole have been prepared and evaluated. jocpr.com Certain derivatives from this series showed moderate to good activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.85 µM to 7.51 µM. jocpr.com The results from minimum bactericidal concentration (MBC) tests indicated that these compounds were primarily bacteriostatic. jocpr.com

While extensive in vitro data exists, detailed in vivo studies for many novel azetidin-2-one derivatives are less common in the initial stages of research. However, the efficacy of some related compounds has been demonstrated in animal models. For example, a pyrimidine (B1678525) derivative has shown an in vivo antimicrobial effect in a generalized E. coli infection model in mice. semanticscholar.org The development of bicyclic azetidines has also shown in vivo antimalarial activity in P. falciparum-infected humanized mice, highlighting the potential for in vivo efficacy of azetidine-based compounds. mdpi.com

Interactive Table: In Vitro Antibacterial Activity of Selected Azetidin-2-one Derivatives

| Compound ID | Bacterial Strain | Activity Measurement | Result | Reference |

| 2k | Escherichia coli | % Relative Inhibition | 100% | benthamdirect.com |

| 3e | Escherichia coli | % Relative Inhibition | 100% | benthamdirect.com |

| 4k | Escherichia coli | % Relative Inhibition | 93.06% | benthamdirect.com |

| 4o | Escherichia coli | % Relative Inhibition | 93.06% | benthamdirect.com |

| AZ-10 | S. aureus | MIC | 3.34 µM | jocpr.com |

| AZ-19 | E. coli | MIC | 3.71 µM | researchgate.netjocpr.com |

| AZ-20 | K. pneumoniae | MIC | 3.71 µM | jocpr.com |

| 22 | S. aureus | MIC | 4 µg/mL | nih.gov |

Structure-Activity Relationship Studies on Substituent Effects for Antimicrobial Potency

The antimicrobial potency of azetidin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. drugbank.com Structure-activity relationship (SAR) studies have been crucial in guiding the design of more effective agents.

The substitution at the C4 position of the azetidin-2-one ring is particularly important for activity. In a series of 4-aryl substituted azetidin-2-ones, the nature of the substituent on the phenyl ring significantly influences antibacterial efficacy. Studies have shown that the presence of electron-withdrawing groups on the 4-phenyl ring, such as nitro (NO₂) or chloro (Cl) groups, often enhances antimicrobial activity. nih.gov For instance, a SAR study on densely functionalized 2-methylideneazetidines revealed that a 1-(4-chlorobenzyl) substituent resulted in a potent congener against Gram-positive bacteria. nih.gov Conversely, the presence of electron-donating groups like methoxy (B1213986) (OCH₃) or methyl (CH₃) can sometimes lead to decreased activity. nih.gov

The substitution pattern on other parts of the molecule also plays a critical role. For 1-β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-ones, the substituents on the phenyl rings influence the activity profile against different microbial species. benthamdirect.com In another series of N/C-4 substituted azetidin-2-ones, significant SAR trends were observed, with certain substitutions leading to potent activity against Bacillus anthracis and Staphylococcus aureus. researchgate.net

Furthermore, the stereochemistry at the C4 position can affect biological activity. However, a study on C4-phenylthio β-lactams indicated that a strict stereochemical configuration at C4 was not an absolute requirement for optimal activity against Mycobacterium tuberculosis and Moraxella catarrhalis. nih.gov Instead, the bioactivity profiles were more closely related to the electronic properties of the phenylthio group. nih.gov This highlights that while stereochemistry can be a factor, the electronic nature of the substituents often plays a more dominant role in determining the antimicrobial potency of 4-substituted azetidin-2-ones.

Research on Antitubercular Properties and Proposed Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.govthieme-connect.com Azetidin-2-one derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. nih.govingentaconnect.com

Inhibition of Mycobacterium tuberculosis Strains in Research Models

Several studies have demonstrated the potential of azetidin-2-one derivatives as inhibitors of M. tuberculosis. A series of azetidine (B1206935) derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and showed potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mtb strains, with MIC₉₉ values below 10 μM. nih.govacs.org These compounds were found to inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope. nih.govacs.org

In another study, a series of 3-chloro-4-aryl-1-[4-(5-pyrazin-2-yl nih.govnih.govresearchgate.netoxadiazole-2-ylmethoxy)-phenyl]-azetidin-2-one derivatives were synthesized, leveraging the known antitubercular activity of pyrazinoic acid. thieme-connect.com Two compounds from this series, 7b and 7g , were identified as prominent candidates with potent antitubercular activity, exhibiting an MIC of 3.12 µg/mL against M. tuberculosis. thieme-connect.com

Furthermore, research on azetidin-2-one analogues has revealed compounds with significant activity against the Mtb H37Rv strain. nih.gov Specifically, compounds 4f and 4g in one study exhibited potent MIC values of 1.56 and 0.78 µg/mL, respectively. nih.gov The presence of a chloro substituent on an aryloxy acid moiety appeared to enhance the antimycobacterial activity in this series. nih.gov

Interactive Table: Antitubercular Activity of Selected Azetidin-2-one Derivatives

| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| 4f | H37Rv | 1.56 | nih.gov |

| 4g | H37Rv | 0.78 | nih.gov |

| 7b | Not Specified | 3.12 | thieme-connect.com |

| 7g | Not Specified | 3.12 | thieme-connect.com |

| BGAz derivatives | Drug-sensitive & MDR | <10 µM (MIC₉₉) | nih.govacs.org |

Correlation with Phospholipase A2 (PLA2) Enzyme Inhibition

An interesting aspect of the antitubercular activity of some azetidin-2-one derivatives is its potential correlation with the inhibition of Phospholipase A2 (PLA2) enzymes. nih.gov PLA2s are enzymes that hydrolyze phospholipids (B1166683) and are involved in various inflammatory processes. Research has explored the link between the anti-inflammatory, antitubercular, and PLA2 inhibitory activities of these compounds. nih.gov

A study investigating azetidin-2-one derivatives found a correlation between their ability to inhibit PLA2 and their activity against M. tuberculosis. nih.gov The compounds that showed good antitubercular activity, such as 4f and 4g , also demonstrated PLA2 inhibition. nih.gov It was noted that chloro substitution on the aryloxy acid part of the molecules enhanced both the antimycobacterial activity and the PLA2 inhibition. nih.gov This suggests a potential dual mechanism of action or a shared pharmacophore responsible for both activities. The results from this research indicate that there is some correlation between anti-inflammatory effects, antitubercular activity, and the inhibition of the PLA2 enzyme, opening a new avenue for the development of multifunctional therapeutic agents. nih.gov

Anticancer and Antiproliferative Research

The B-lactam ring of the azetidin-2-one scaffold is a key feature in various biologically active compounds. nih.govglobalresearchonline.netiipseries.org Research into its derivatives has uncovered significant potential in the realm of oncology.

In Vitro Cytotoxicity Assessments on Various Cancer Cell Lines

Azetidin-2-one derivatives have been the subject of numerous studies to evaluate their cytotoxic effects against a variety of human cancer cell lines. ptfarm.pl These investigations have demonstrated that the core azetidin-2-one structure is a versatile scaffold for developing potent anticancer agents. nih.govnih.gov For instance, certain 1,4-diaryl-3-chloroazetidin-2-ones have been identified as powerful agents for treating human breast cancer. nih.gov

The antiproliferative activity of these compounds has been observed across multiple cancer types. Studies have shown that specific derivatives exhibit significant cytotoxicity. For example, some N-(1,3-benzothiazol)-3-phenoxy-azetidin-2-one derivatives showed high toxicity, even when compared to the established anticancer drug vincristine. nih.gov In another study, a series of 1,3,4-trisubstituted azetidin-2-one derivatives were synthesized and evaluated for their in vitro cytotoxicity against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon cancer) cell lines. msa.edu.eg

Furthermore, novel 3-chloro-B-lactams and 3,3-dichloro-B-lactams structurally related to the tubulin polymerization inhibitor Combretastatin (B1194345) A-4 have shown potent antiproliferative effects in MCF-7 breast cancer cells. mdpi.com Specifically, compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) displayed an IC50 value of 17 nM in these cells. mdpi.com Other research has highlighted derivatives active against SiHa (human cervical cancer) and B16F10 (mouse melanoma) cells, where they were found to induce apoptosis. nih.govnih.gov

The following table summarizes the in vitro cytotoxicity of various azetidin-2-one derivatives against different cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

| 3-(2-thienyl) and 3-(3-thienyl) azetidinones | MCF-7 (Breast) | 7 nM and 10 nM | nih.gov |

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 17 nM | mdpi.com |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | MCF-7 (Breast) | 28.66 µM | ptfarm.pl |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Hepatoma) | 32.3 µM | nih.govpsu.edu |

| 4-aza-2,3-didehydropodophyllotoxins | Hep-G2, MCF-7 | 52.2 - 261.2 µM | researchgate.net |

| Indolo-pyrazole derivatives | SK-MEL-28 (Melanoma) | 3.46 µM | nih.gov |

Structure-Activity Relationship Insights for Antiproliferative Potential

The structure-activity relationship (SAR) of azetidin-2-one derivatives provides crucial insights into the features necessary for their antiproliferative effects. The substitutions at various positions on the azetidin-2-one ring significantly influence their anticancer activity. mdpi.comnih.gov

For instance, in a series of 3-chloroazetidin-2-ones, the presence of a 3-hydroxy-4-methoxyphenyl group at the C4 position and a 3,4,5-trimethoxyphenyl group at the N1 position resulted in highly potent compounds. mdpi.com This suggests that the nature and position of aryl substituents are critical for activity. The replacement of the cis double bond of combretastatin A-4 with the azetidin-2-one ring is a key strategy to prevent cis/trans isomerization, which is known to inactivate combretastatin A-4, thereby enhancing antiproliferative effects. msa.edu.egnih.gov

SAR studies on a series of 1,3,4-oxadiazol/thiadiazol-yl)-azetidin-2-one derivatives revealed that the presence of electron-withdrawing groups, such as chloro or nitro groups, at the para position of the phenyl ring at C4 enhances the anticancer and antimicrobial potential. mdpi.comnih.gov In another study, it was found that for 3-substituted azetidinones, smaller, less bulky groups at the 3-position, such as thienyl groups, led to higher potency, while larger groups like naphthyl or benzothienyl resulted in lower activity. nih.gov

In a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives, a compound bearing both chlorine and hydroxyl substituents on the benzene (B151609) ring showed selective activity, whereas a derivative with only a mono-chloro substitution was not selective. mdpi.com This highlights the importance of the specific combination of substituents.

Investigations into Anti-inflammatory Activities

The azetidin-2-one scaffold is also a promising basis for the development of novel anti-inflammatory agents. nih.govglobalresearchonline.netnih.govresearchgate.net Various derivatives have demonstrated significant anti-inflammatory properties in preclinical models. For example, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives have shown notable anti-inflammatory activity. nih.gov The broad applicability of the azetidin-2-one core extends to treating inflammatory conditions, making it a valuable pharmacophore in medicinal chemistry. iipseries.orgderpharmachemica.com

Modulation of Inflammatory Pathways and Enzyme Systems

The anti-inflammatory effects of azetidin-2-one derivatives are attributed to their ability to modulate key inflammatory pathways and enzyme systems. Research has shown that these compounds can interfere with the production of inflammatory mediators. For example, some azetidin-2-one derivatives have been found to inhibit the release of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Furthermore, the inhibition of monoacylglycerol lipase (B570770) (MAGL) by certain azetidinone-related structures can lead to a reduction in arachidonic acid, a precursor for pro-inflammatory prostaglandins. nih.gov This mechanism suggests that azetidin-2-ones can exert their anti-inflammatory effects by attenuating the signaling cascades that lead to inflammation. Studies on other compounds have shown a marked inhibition of carrageenin-induced rat paw edema, as well as on exudate formation and leukocyte accumulation, which are hallmarks of the acute inflammatory response. nih.gov

Enzyme Inhibition Studies of Azetidin-2-ones Beyond Antibacterial Targets

While the azetidin-2-one ring is famously associated with B-lactam antibiotics, its derivatives are also potent inhibitors of a range of other enzymes. globalresearchonline.netiipseries.org For example, specific azetidin-2-one derivatives have been shown to be effective, time-dependent inhibitors of serine proteases like thrombin and plasmin. nih.gov This indicates that the B-lactam ring can be tailored to target enzymes outside of the bacterial cell wall synthesis pathway. The versatility of the azetidin-2-one scaffold has spurred investigations into its potential as an inhibitor for various enzymes implicated in human diseases. nih.gov

Inhibition of Human Fatty Acid Amide Hydrolase (hFAAH) and Monoacylglycerol Lipase (hMAGL)

Recent research has focused on the potential of azetidin-2-one and related azetidine derivatives to inhibit human fatty acid amide hydrolase (hFAAH) and monoacylglycerol lipase (hMAGL). These enzymes are key components of the endocannabinoid system and are involved in the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.

Inhibition of MAGL is a therapeutic strategy for various neurological and neurodegenerative diseases. nih.gov Azetidine carbamate (B1207046) derivatives have been identified as irreversible inhibitors of MAGL. inrae.fr The inhibition of MAGL prevents the conversion of 2-AG to arachidonic acid, which is a precursor to pro-inflammatory eicosanoids like prostaglandins. nih.gov This dual action of elevating endocannabinoid levels and reducing pro-inflammatory mediators makes MAGL inhibitors attractive therapeutic candidates.

Similarly, azetidine derivatives have been explored as FAAH inhibitors. nih.gov For instance, a series of 3-piperazinyl-azetidine diamides were developed as potent MAGL inhibitors, with some derivatives showing selectivity over FAAH. nih.gov The development of selective inhibitors for these enzymes is an active area of research, with azetidinone-based structures showing considerable promise. mdpi.com

Research on Chymase, Thrombin, Leukocyte Elastase, and Serine Protease Inhibition

The four-membered β-lactam ring of azetidin-2-one is a key structural motif that has been extensively studied for its ability to inhibit various enzymes, particularly serine proteases. researchgate.netpharmatutor.orgnih.gov These enzymes, which include chymase, thrombin, and human leukocyte elastase (HLE), play critical roles in various physiological and pathological processes such as inflammation, coagulation, and tissue remodeling. chemdiv.com The inhibitory mechanism of azetidin-2-one derivatives often involves the acylation of the active site serine residue, where the strained β-lactam ring is opened, forming a stable acyl-enzyme intermediate. nih.gov

Human Leukocyte Elastase (HLE) , a protease released by neutrophils, is a significant target in inflammatory diseases. nih.govacs.org Research has shown that 4-oxo-β-lactams (azetidine-2,4-diones) are potent and selective inhibitors of HLE. nih.govacs.org The inhibitory potency is highly sensitive to the nature of substituents at the C-3 position of the ring. nih.gov Furthermore, studies on 4-alkylidene-β-lactams have demonstrated that unsaturation at the C-4 position is a determinant for biological activity, with certain derivatives showing selective inhibition of HLE. nih.gov For instance, 3-[1-(tert-butyldimethylsilyloxy)-ethyl] substituted derivatives showed an IC₅₀ value as low as 4 μM against HLE. nih.gov

Thrombin is a crucial serine protease in the blood coagulation cascade, making its inhibitors valuable as anticoagulants. wikipedia.orgdrugbank.com A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were evaluated as thrombin inhibitors. nih.gov It was found that an N-unsubstituted, 4-phenethyl derivative had weak activity, but acetylation of the N-1 nitrogen significantly enhanced thrombin inhibition. nih.gov This highlights the importance of the substituent at the N-1 position. A substituent at the C-4 position was also found to be essential for good inhibitory properties. nih.gov

While direct studies on 4-(2,6-Dimethylphenyl)azetidin-2-one (B6205322) as a specific inhibitor for these proteases are not extensively documented in the reviewed literature, the general principles suggest that its C-4 aryl substitution is a key feature for potential activity. The 2,6-dimethylphenyl group at C-4 would influence the compound's steric and electronic properties, which are critical for binding to the enzyme's active site.

Other Biological Activities Under Academic Investigation

The therapeutic potential of the azetidin-2-one nucleus extends beyond protease inhibition, with ongoing research exploring its efficacy in various other biological domains. jetir.org

Antiviral Effects

Azetidin-2-one derivatives have been recognized for their potential antiviral properties. pharmatutor.orgnih.govnih.gov Their mechanism often involves the inhibition of proteins that are essential for the viral life cycle. researchgate.net For example, a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated for activity against a broad range of DNA and RNA viruses. nih.gov One derivative, trans-11f, demonstrated moderate inhibitory activity against human coronavirus (229E) with an EC₅₀ of 45 µM, while its cis-isomer was active against influenza A virus H1N1 subtype. nih.govresearchgate.net Another study screened novel substituted phenyl azetidine-2-one sulphonyl derivatives, which showed weak activity against a panel of viruses including Human Coronavirus (229E), Herpes simplex virus, and Influenza B virus. nih.gov

| Compound | Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| trans-3-(4-fluoro-3-methylphenyl)-4-(diethoxyphosphoryl)-1-methylazetidin-2-one (trans-11f) | Human Coronavirus (229E) | 45 µM | nih.govresearchgate.net |

| cis-3-(4-fluoro-3-methylphenyl)-4-(diethoxyphosphoryl)-1-methylazetidin-2-one (cis-11f) | Influenza A (H1N1) | 12 µM | nih.gov |

Central Nervous System (CNS) Activity, including Anticonvulsant and Antidepressant Properties

The azetidin-2-one scaffold has been investigated for its potential to modulate central nervous system activity. Certain derivatives have been reported to possess anticonvulsant and antidepressant properties. jetir.org The development of azetidine-based scaffolds for CNS-focused libraries is an active area of research, aiming to create lead-like molecules with favorable pharmacokinetic properties for targeting the CNS. nih.gov While the specific compound this compound has not been singled out in large-scale CNS activity screens in the available literature, the general class of azetidinones is considered promising for these applications. pharmatutor.orgderpharmachemica.com

Antioxidant Properties

Several studies have evaluated azetidin-2-one derivatives for their antioxidant potential. bepls.comnih.gov In one study, new derivatives of ferulic acid incorporating the azetidin-2-one ring were synthesized and showed greater antioxidant activity at low concentrations compared to ferulic acid itself. farmaciajournal.com For example, a derivative with a 4-chlorophenyl substituent showed a half-maximal effective concentration (EC₅₀) of 19.67 µg/mL in a total antioxidant capacity assay. farmaciajournal.com Another investigation of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives also revealed significant antioxidant activity, with some compounds showing greater potency than the standard, ascorbic acid. mdpi.com These findings suggest that the azetidin-2-one ring, in combination with appropriate aromatic substituents, can contribute to a molecule's ability to scavenge free radicals. farmaciajournal.comresearchgate.net

| Compound Series | Assay | Most Active Compound (Substituent) | Activity (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| Azetidin-2-one derivatives of ferulic acid | Total Antioxidant Capacity | 1c (R = 4-Cl) | 19.67 µg/mL | farmaciajournal.com |

| Azetidin-2-one derivatives of ferulic acid | Total Antioxidant Capacity | 1b (R = 4-F) | 20.007 µg/mL | farmaciajournal.com |

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-ones | DPPH Radical Scavenging | AZ-15 | 42.88 µg/mL | mdpi.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | N/A | 78.63 µg/mL | mdpi.com |

General Principles of Structure-Activity Relationship (SAR) for Azetidin-2-one Derivatives

The biological activity of azetidin-2-one derivatives is profoundly influenced by the nature and stereochemistry of the substituents attached to the β-lactam ring. nih.govbenthamdirect.com Developing a clear understanding of these structure-activity relationships (SAR) is crucial for designing novel compounds with enhanced potency and selectivity. nih.gov

Influence of Substituents at N-1, C-3, and C-4 Positions of the Azetidin-2-one Ring

The substitution pattern at the N-1, C-3, and C-4 positions of the azetidin-2-one ring dictates the molecule's interaction with its biological target.

N-1 Position: The substituent on the nitrogen atom can significantly modulate activity. For instance, in a series of thrombin inhibitors, acetylation of an unsubstituted N-1 atom led to a potent, time-dependent inhibitor. nih.gov In other cases, substitution with aryl groups containing electron-withdrawing or -donating groups can fine-tune antimicrobial or anticancer activity. ptfarm.pl For this compound, the N-1 position is unsubstituted, which, based on general findings, might suggest it could be a point for synthetic modification to enhance certain biological activities.

C-3 Position: This position is critical for specificity and potency. In HLE inhibitors, small alkyl groups at C-3, such as a gem-diethyl group, improved inhibitory potency. nih.gov The stereochemical relationship between substituents at C-3 and C-4 is also vital. A trans relationship between C-3 and C-4 substituents was found to be superior for thrombin inhibition compared to a cis disposition. nih.gov The presence of a chloro group at C-3 is a common feature in many synthetically derived, biologically active azetidinones. nih.gov

C-4 Position: The group at the C-4 position is often crucial for anchoring the molecule to its target and determining its spectrum of activity. A C-4 substituent is essential for good thrombin inhibitory properties. nih.gov In the case of this compound, the C-4 position is occupied by a 2,6-dimethylphenyl group. This bulky, hydrophobic substituent defines the molecule's spatial orientation and potential interactions. For antimicrobial activity, substitutions at C-4 with groups like 4-methoxyphenyl (B3050149) and 4-hydroxyphenyl have been shown to be potent. derpharmachemica.com The radical anions of azetidin-2-ones can undergo ring-splitting through N–C4 or C3–C4 bond cleavage, a reactivity pattern that is also influenced by the substituents. researchgate.netnih.gov

Role of the 2,6-Dimethylphenyl Moiety and Other Aromatic/Heterocyclic Substituents on Biological Profile

The biological activity of 4-arylazetidin-2-one derivatives is intricately linked to the nature of the substituent on the phenyl ring. Research has demonstrated that modifications to this aromatic group can lead to significant changes in efficacy and selectivity across various therapeutic targets.

Antimicrobial Activity

The antimicrobial potential of azetidin-2-one derivatives is heavily influenced by the substitution on the 4-phenyl ring. While specific data for this compound is not extensively detailed in comparative studies, the broader structure-activity relationship (SAR) of 4-arylazetidin-2-ones provides valuable insights. For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring has been shown to enhance antimicrobial and anticancer activity. nih.govresearchgate.net

In a study evaluating a series of N-{2-[3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamides, the derivative with a 2-chlorophenyl substituent at the C4 position of the azetidinone ring was identified as the most potent antimicrobial agent. nih.gov This suggests that electronic effects and the position of the substituent are crucial for activity. Another study on various 4-substituted phenyl azetidin-2-ones highlighted that a derivative containing a 2,4-dimethylamino phenyl group exhibited good activity against all tested microbial species. researchgate.net

The conversion of Schiff bases to azetidinones has been noted to enhance antifungal activity against certain strains like Colletotrichum capsici. nih.gov Furthermore, the incorporation of a dithiocarbamato moiety at the C4 position has been explored, with some of these derivatives showing significant antibacterial activity. nih.gov

While direct comparisons are limited, the established importance of steric and electronic factors on the 4-phenyl ring suggests that the 2,6-dimethylphenyl group, with its bulky and electron-donating methyl groups at the ortho positions, would likely confer a distinct biological profile compared to other substitution patterns. The steric hindrance from the ortho-methyl groups could influence the binding affinity and selectivity for microbial enzymes or cellular components.

| Compound/Substituent | Biological Activity | Reference |

| 2-Chlorophenyl | Potent antimicrobial agent | nih.gov |

| 2,4-Dimethylamino phenyl | Good activity against all tested species | researchgate.net |

| Dithiocarbamato moiety | Significant antibacterial activity | nih.gov |

This table summarizes the influence of different substituents on the antimicrobial activity of 4-arylazetidin-2-one derivatives based on available research.

Cholesterol Absorption Inhibitory Activity

The 4-arylazetidin-2-one scaffold is a key feature of ezetimibe, a well-known cholesterol absorption inhibitor. Structure-activity relationship studies in this area have revealed critical requirements for the substituents on the azetidinone ring. An aromatic group at the 4-position is considered essential for activity, with a preference for a p-hydroxyl or p-methoxyphenyl group. mdpi.com

Research on a series of 2-azetidinone derivatives as cholesterol absorption inhibitors demonstrated that compounds with specific substitutions showed considerable effects in lowering total cholesterol levels in serum. nih.gov While the 2,6-dimethylphenyl derivative was not explicitly mentioned in these comparative studies, the SAR points to the importance of the electronic and steric nature of the C4-aryl substituent. The hydroxyl group in ezetimibe, for example, is a key interaction point. The substitution with a 2,6-dimethylphenyl group would introduce a significantly different steric and electronic environment, which would likely alter its interaction with the Niemann-Pick C1-like 1 (NPC1L1) protein, the target of ezetimibe. mdpi.com

Further studies have synthesized and evaluated various 2-azetidinone derivatives, including enantiomerically pure forms, for their cholesterol absorption inhibitory activity, highlighting the importance of stereochemistry in conjunction with the substitution pattern. nih.gov

| Substituent at C4-Aryl Position | Effect on Cholesterol Absorption Inhibition | Reference |

| p-Hydroxyphenyl | Preferred for activity | mdpi.com |

| p-Methoxyphenyl | Preferred for activity | mdpi.com |

| Various substituted phenyls | Showed considerable effects in lowering total cholesterol | nih.gov |

This table illustrates the impact of different C4-aryl substituents on the cholesterol absorption inhibitory activity of azetidin-2-one derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of azetidin-2-one derivatives are also modulated by the substituents on the 4-aryl ring. While direct data on the 2,6-dimethylphenyl analog is scarce, related studies on other heterocyclic compounds provide insights. For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives, a chloro-substituted phenyl ring was found to be crucial for potent anti-inflammatory activity. nih.gov Similarly, for 2,4-diaryl-3,5-bis(arylimino)-1,2,4-thiadiazolidine derivatives, substitution of the phenyl ring with chloro, nitro, and methoxy groups resulted in better activity. researchgate.net

In the context of 2-phenyl-4H-chromen-4-one derivatives, specific substitutions on the phenyl ring were shown to downregulate pro-inflammatory markers like NO, IL-6, and TNF-α. nih.gov For 2,4-diaryl-5-4H-imidazolone derivatives, the substitution at the N-sulfonamide moiety with a small hydrophilic acetyl group resulted in superior in vivo anti-inflammatory properties. mdpi.com These findings from structurally related heterocyclic systems underscore the principle that the nature and position of substituents on an aromatic ring attached to a heterocyclic core are pivotal in determining the anti-inflammatory profile. The steric bulk of the 2,6-dimethylphenyl group could potentially influence the orientation of the molecule within the active site of inflammatory enzymes like cyclooxygenase (COX), thereby affecting its inhibitory activity.

| Compound Class | Substituent Effect on Anti-inflammatory Activity | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Chloro-substituted phenyl ring enhanced activity. | nih.gov |

| 2,4-Diaryl-3,5-bis(arylimino)-1,2,4-thiadiazolidines | Chloro, nitro, and methoxy groups on the phenyl ring improved activity. | researchgate.net |

| 2,4-Diaryl-5-4H-imidazolones | Small hydrophilic acetyl group on N-sulfonamide moiety led to superior activity. | mdpi.com |

This table provides examples of how substituents on aryl rings influence the anti-inflammatory activity in various heterocyclic compounds.

Advanced Research Applications and Future Perspectives for Azetidin 2 Ones

Azetidin-2-ones as Chemical Probes and Building Blocks in Organic Synthesis

The azetidin-2-one (B1220530) skeleton is a fundamental structural motif in a vast array of biologically important compounds. nih.gov Its inherent ring strain and versatile chemistry make it an invaluable building block for the synthesis of complex molecules. Derivatives of azetidin-2-one are central to the activity of famous antibiotic classes, including penicillins and cephalosporins. nih.gov Beyond antibiotics, this scaffold is a key component in compounds with antifungal, antimicrobial, antitubercular, anti-inflammatory, and cholesterol absorption inhibitory properties. nih.gov

The compound 4-(2,6-Dimethylphenyl)azetidin-2-one (B6205322) , with its characteristic four-membered cyclic amide (a β-lactam ring) and a dimethyl-substituted phenyl group at the fourth position, serves as a valuable scaffold in organic synthesis. smolecule.com Its structure allows for various chemical modifications, making it a versatile precursor for a range of derivatives. The synthesis of such compounds often involves the cycloaddition of a ketene (B1206846) and an imine, a method known as the Staudinger synthesis, which is a primary route to β-lactams. mdpi.com The specific substitution pattern of This compound provides a unique starting point for creating libraries of compounds for screening and developing new therapeutic agents. The presence of the phenyl ring allows for electrophilic substitution reactions, while the azetidinone ring can be reduced or oxidized to introduce further functionality. smolecule.com

The utility of azetidin-2-ones as building blocks extends to the creation of more complex heterocyclic systems. For instance, they can be transformed into trifluoromethyl-substituted amines and other heterocyclic systems, demonstrating their role as versatile synthetic intermediates. researchgate.net This "β-lactam synthon method" allows for ring-opening and ring-transformation reactions, providing access to a diverse set of molecules that would be challenging to synthesize otherwise. researchgate.net

Table 1: Applications of Azetidin-2-one Scaffolds in Synthesis

| Application | Description | Key Compound Class |

|---|---|---|

| Antibiotic Synthesis | The β-lactam ring is the core pharmacophore for a major class of antibiotics that inhibit bacterial cell wall synthesis. rdd.edu.iq | Penicillins, Cephalosporins, Carbapenems nih.gov |

| Heterocyclic Synthesis | Used as a starting material for creating larger or more complex ring systems through ring-opening or rearrangement reactions. researchgate.net | Substituted amines, 1,3-oxazinanes researchgate.net |

| Diversity-Oriented Synthesis | Serves as a core scaffold for generating large libraries of structurally diverse molecules for drug discovery. nih.gov | Fused, bridged, and spirocyclic systems nih.gov |

| Chemical Probes | Functionalized azetidin-2-ones are developed to study biological processes and enzyme inhibition. nih.gov | Serine protease inhibitors nih.gov |

Challenges and Opportunities in Azetidin-2-one Research and Development

The research and development of azetidin-2-one derivatives, including This compound , are characterized by a unique set of challenges and significant opportunities.

Challenges: A primary challenge lies in the synthesis and manipulation of the strained four-membered ring. The inherent ring strain makes azetidines and their unsaturated counterparts, azetines, prone to thermal fragmentation through electrocyclic ring-opening, which can complicate synthetic strategies. nih.gov Achieving stereocontrol during synthesis is another critical hurdle, as the biological activity of β-lactam compounds is often highly dependent on the specific stereochemistry of the substituents on the ring. mdpi.com For example, the relationship between substituents at the C-3 and C-4 positions (cis or trans) can dramatically affect a compound's inhibitory activity. nih.gov Furthermore, the increasing resistance of bacteria to traditional β-lactam antibiotics necessitates continuous innovation to develop new derivatives that can overcome these resistance mechanisms. nih.gov

Opportunities: Despite the challenges, the opportunities in azetidin-2-one research are vast. The scaffold's proven track record in medicine provides a strong foundation for further exploration. The development of new synthetic methodologies, including flow chemistry and the use of novel catalysts, is making the synthesis of functionalized azetidines more efficient and scalable. researchgate.net There is a significant opportunity to develop azetidine-based compounds for a wide range of therapeutic areas beyond infectious diseases, such as antiviral agents, anticancer compounds, and enzyme inhibitors targeting proteases like thrombin. nih.govnih.gov The concept of diversity-oriented synthesis, using scaffolds like azetidines, allows for the creation of large, lead-like libraries to screen against various biological targets, particularly for central nervous system (CNS) applications. nih.gov The compound This compound is part of a class of molecules with demonstrated potential as antimicrobial and anti-inflammatory agents, indicating a clear path for future research and development. smolecule.com

Table 2: Summary of Challenges and Opportunities in Azetidin-2-one R&D

| Aspect | Details | References |

|---|---|---|

| Challenge: Ring Strain | The four-membered ring is prone to ring-opening reactions, complicating synthesis. | nih.gov |

| Challenge: Stereocontrol | Achieving the desired cis/trans stereochemistry is crucial for biological activity but can be synthetically difficult. | mdpi.comnih.gov |

| Challenge: Drug Resistance | Growing bacterial resistance to existing β-lactam antibiotics drives the need for novel structures. | nih.gov |

| Opportunity: Therapeutic Diversity | The scaffold is a validated starting point for developing drugs against a wide range of diseases, including cancer and viral infections. | nih.govnih.gov |

| Opportunity: New Methodologies | Advances in synthetic chemistry, such as flow technology and microwave-assisted synthesis, are overcoming previous limitations. | rdd.edu.iqresearchgate.net |

| Opportunity: Drug Discovery | Use in diversity-oriented synthesis to build libraries for high-throughput screening and identifying new lead compounds. | nih.gov |

Emerging Trends in the Design and Synthesis of Novel Azetidin-2-one-Based Agents

The field of medicinal chemistry is continually evolving, with several emerging trends shaping the design and synthesis of new azetidin-2-one derivatives. These trends aim to enhance efficacy, overcome resistance, and explore new biological targets.

One major trend is the development of hybrid molecules, where the azetidin-2-one ring is combined with other pharmacologically active moieties to create a single compound with potentially synergistic or dual-action effects. mdpi.com This strategy has been employed to create hybrids of β-lactams with sulfonamides, chalcones, and other heterocyclic systems, leading to compounds with enhanced antimicrobial or anticancer activity. nih.govscilit.com

Another significant trend is the use of modern synthetic techniques to improve efficiency and access to novel structures. Microwave-assisted synthesis, for example, has been shown to accelerate cycloaddition reactions for creating azetidin-2-one derivatives, often leading to higher yields and greener processes. rdd.edu.iq Similarly, the application of flow chemistry provides a safe, sustainable, and scalable method for reactions like hydrogenation, which is crucial for functionalizing azetine precursors. researchgate.net

Furthermore, there is a growing focus on synthesizing more complex, three-dimensional structures based on the azetidine (B1206935) core. This includes the creation of spirocyclic and fused bicyclic systems to explore new chemical space. nih.gov These conformationally constrained scaffolds are of great interest in drug discovery as they can offer improved binding affinity and selectivity for biological targets. The design of such molecules is often guided by computational methods like molecular docking, which can predict how a compound will interact with a target protein, such as a bacterial enzyme, thereby rationalizing the design of more potent inhibitors. nih.gov

These emerging trends are directly applicable to This compound . By employing these advanced synthetic strategies and design principles, novel derivatives can be generated to expand its biological activity profile and potentially lead to the discovery of next-generation therapeutic agents.

Q & A

What are the established synthetic routes for introducing the 2,6-dimethylphenyl group into azetidin-2-one derivatives?

Basic Research Question

The 2,6-dimethylphenyl group is typically introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions . For example, selective alkylation of phenols using iron-chromium mixed oxide catalysts in fluidized bed reactors has been reported for similar substrates . Arylboronic acid couplings (Suzuki-Miyaura) may also be employed, leveraging palladium catalysts to attach the aromatic moiety to the azetidin-2-one core. Key steps include:

- Pre-functionalization of the azetidin-2-one with a halogen or triflate leaving group.

- Optimization of reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF).

- Use of ligands like SPhos or XPhos to enhance catalytic efficiency.

How can the stereochemistry and regioselectivity of 4-(2,6-dimethylphenyl)azetidin-2-one be confirmed experimentally?

Advanced Research Question

X-ray crystallography and NMR spectroscopy are critical for resolving stereochemical ambiguities. For instance:

- X-ray : Single-crystal diffraction provides unambiguous confirmation of the β-lactam ring geometry and substituent orientation. PubChem-derived InChI strings (e.g.,

InChI=1S/C14H14O...) can guide computational modeling . - NMR : - and -NMR coupling constants (e.g., for cis protons) differentiate axial vs. equatorial substituents. NOESY correlations validate spatial proximity of methyl groups and the aryl ring.

What analytical techniques are recommended for characterizing impurities in this compound synthesis?

Basic Research Question

HPLC-MS and GC-MS are standard for impurity profiling. For example:

How can computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Simulate transition states for ring-opening by amines or water, assessing activation energies (ΔG‡).

- Compare with experimental kinetics (e.g., rate constants from -NMR monitoring) .

What strategies mitigate contradictions in melting point data for this compound across studies?

Advanced Research Question

Discrepancies in melting points (e.g., 45–48°C vs. 50–52°C) often arise from polymorphism or solvent inclusion . Mitigation strategies include:

- Recrystallization : Use solvents like ethyl acetate/hexane (1:3) to isolate the thermodynamically stable polymorph.

- DSC Analysis : Differential scanning calorimetry confirms phase transitions and purity (>98% by area) .

How is the biological activity of this compound assessed in enzyme inhibition studies?

Advanced Research Question

In vitro assays (e.g., fluorescence-based enzymatic screens) evaluate inhibition of targets like serine proteases or DPP-4. Example protocol:

- Incubate the compound (0.1–100 µM) with enzyme and fluorogenic substrate (e.g., Z-Gly-Pro-AMC for DPP-4).

- Measure fluorescence (λ_ex = 360 nm, λ_em = 460 nm) over 30 min.

- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Structural analogs, such as 4-amino-(2,6-dimethylphenyl)phthalimides, show IC₅₀ < 10 µM .

What safety precautions are required when handling this compound in laboratory settings?

Basic Research Question

Refer to GHS hazard classifications for similar aryl-azetidinones (e.g., skin/eye irritation ):

- Use nitrile gloves, safety goggles, and fume hoods.

- Store under inert gas (Ar/N₂) at 2–8°C to prevent β-lactam hydrolysis.

- Dispose of waste via incineration (≥1000°C) to avoid environmental release .

How are reaction intermediates optimized in large-scale synthesis of this compound?

Advanced Research Question

Process Analytical Technology (PAT) tools monitor intermediates in real time:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.